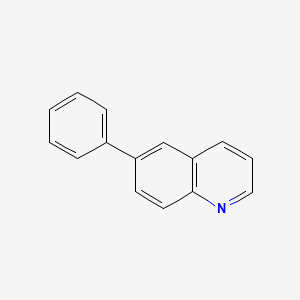

6-Phenylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLKICXAGRLLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210114 | |

| Record name | 6-Phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-95-3 | |

| Record name | 6-Phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic routes, including modern cross-coupling techniques and classic cyclization reactions, and outlines the key analytical methods for its characterization.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities and applications in materials science. The introduction of a phenyl group at the 6-position of the quinoline scaffold can significantly modulate its biological and physical properties. This guide focuses on the practical aspects of preparing and characterizing this compound, providing researchers with the necessary information for its synthesis and subsequent studies.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The most common and effective methods include the Suzuki-Miyaura cross-coupling, the Skraup synthesis, and the Friedländer synthesis.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, and it represents a highly efficient route for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organic halide. In this case, 6-bromoquinoline is coupled with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of bromoquinolines.

Materials:

-

6-Bromoquinoline

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 6-bromoquinoline (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

| Reactant/Reagent | Molar Ratio |

| 6-Bromoquinoline | 1.0 |

| Phenylboronic acid | 1.2 |

| Sodium carbonate | 2.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 0.03 |

Table 1: Stoichiometry for Suzuki-Miyaura Synthesis of this compound.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from anilines.[1] To synthesize this compound via this route, 4-aminobiphenyl would be the required starting material. The reaction involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

Experimental Protocol: Skraup Synthesis (General, adapted for this compound)

Note: The Skraup reaction can be highly exothermic and should be performed with caution in a well-ventilated fume hood.[1]

Materials:

-

4-Aminobiphenyl

-

Glycerol

-

Concentrated sulfuric acid (H₂SO₄)

-

Nitrobenzene (serves as both solvent and oxidizing agent)

-

Ferrous sulfate (optional, as a moderator)

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to 4-aminobiphenyl.

-

Slowly add glycerol to the mixture with stirring.

-

Add nitrobenzene and, if desired, a small amount of ferrous sulfate to moderate the reaction.

-

Gently heat the mixture. The reaction is often initiated by a vigorous, exothermic phase. Be prepared to cool the flask if the reaction becomes too violent.

-

After the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide).

-

Isolate the crude product by steam distillation or solvent extraction.

-

Purify the obtained this compound by recrystallization or column chromatography.

Friedländer Synthesis

The Friedländer synthesis provides a straightforward method for quinoline synthesis by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3] For this compound, this would involve the reaction of 2-amino-4-phenylbenzaldehyde with acetaldehyde.[3]

Experimental Protocol: Friedländer Synthesis (General, adapted for this compound)

Materials:

-

2-Amino-4-phenylbenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or an acid catalyst (e.g., p-toluenesulfonic acid)

-

Ethanol

Procedure:

-

Dissolve 2-amino-4-phenylbenzaldehyde in ethanol in a round-bottom flask.

-

Add the catalyst (either a base like sodium hydroxide or an acid).

-

Slowly add acetaldehyde to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₁N |

| Molecular Weight | 205.26 g/mol |

| Appearance | Solid |

| Melting Point | Not consistently reported, expected to be a solid at room temperature. |

| Solubility | Likely soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate; sparingly soluble in water. |

Table 2: Physical Properties of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound will show characteristic signals for the quinoline and phenyl protons and carbons.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.90 - 8.80 | dd | H-2 |

| 8.20 - 8.10 | d | H-4 |

| 8.10 - 8.00 | d | H-8 |

| 8.00 - 7.90 | d | H-5 |

| 7.80 - 7.70 | dd | H-7 |

| 7.65 - 7.55 | m | Phenyl H (ortho) |

| 7.50 - 7.30 | m | Phenyl H (meta, para), H-3 |

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 148 | C-2, C-8a |

| 148 - 146 | C-6 |

| 140 - 138 | Phenyl C (ipso) |

| 136 - 134 | C-4 |

| 130 - 128 | C-8, Phenyl CH |

| 128 - 126 | C-5, C-7, Phenyl CH |

| 122 - 120 | C-3, C-4a |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is used.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 205.[5]

Expected Fragmentation Pattern:

-

m/z 205: Molecular ion [C₁₅H₁₁N]⁺.

-

m/z 204: Loss of a hydrogen atom [M-H]⁺.

-

m/z 178: Loss of HCN from the molecular ion.

-

m/z 128: Represents the quinoline radical cation after loss of the phenyl group.

-

m/z 77: Phenyl cation [C₆H₅]⁺.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Conclusion

This technical guide has detailed the primary synthetic routes and characterization methods for this compound. The Suzuki-Miyaura coupling offers a modern and efficient approach, while the Skraup and Friedländer syntheses represent classic, albeit sometimes more challenging, alternatives. Comprehensive characterization using NMR, mass spectrometry, and melting point analysis is crucial to confirm the structure and purity of the final product. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel quinoline derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-phenylquinoline. The information is curated to support research, drug discovery, and development activities by offering key data, detailed experimental methodologies, and insights into its potential biological interactions.

Core Physicochemical Properties

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some values are computed or estimated due to the limited availability of experimental data in peer-reviewed literature.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₁N | PubChem[1] |

| Molecular Weight | 205.26 g/mol | Hoffman Fine Chemicals[2] |

| Melting Point | 110 °C | Hoffman Fine Chemicals (Experimental)[2] |

| Boiling Point | 359.6 ± 11.0 °C | Hoffman Fine Chemicals (Predicted)[2] |

| logP (Octanol/Water) | 3.8 | PubChem (Computed, XLogP3)[1] |

| Water Solubility | log₁₀WS = -5.64 mol/L | Cheméo (Calculated for 6-Phenylisoquinoline)[3] |

| pKa | Not available | Estimated to be weakly basic |

| CAS Number | 612-95-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Note on Data: The provided water solubility is a calculated value for the closely related isomer, 6-phenylisoquinoline, and should be considered an approximation for this compound.[3] The pKa has not been experimentally determined, but quinoline itself is a weak base.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic reactions. The Suzuki-Miyaura cross-coupling reaction is a modern and efficient method for forming the carbon-carbon bond between the quinoline core and the phenyl group.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 6-bromoquinoline and phenylboronic acid.

Materials:

-

6-Bromoquinoline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene (degassed)

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-bromoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Workflow for Suzuki-Miyaura Synthesis of this compound

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols for determining the key physicochemical properties of quinoline derivatives like this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify and assess the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube sealed at one end.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.[6]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus: A small-scale distillation apparatus or a Thiele tube can be used. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.

-

Heating: The liquid is heated gently. The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure should be recorded. If the determination is not performed at standard pressure (760 mmHg), a nomograph can be used to correct the boiling point.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a calibration curve of known concentrations.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a quinoline, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa can be determined from the pH at the half-equivalence point.

Potential Biological Activity and Signaling Pathway Involvement

While specific studies on the biological targets of this compound are limited, the broader class of phenylquinolines has shown significant biological activity, including antiviral and anticancer effects.[7]

Notably, a derivative, 4-phenylquinolin-2(1H)-one, has been identified as a highly specific allosteric inhibitor of the protein kinase Akt.[8] Akt is a central node in the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. The inhibition of Akt by a phenylquinoline derivative suggests that this compound could potentially interact with components of this or similar kinase signaling pathways.

Hypothesized PI3K/Akt Signaling Pathway Inhibition by a Phenylquinoline Derivative

Furthermore, some 2-phenylquinoline derivatives have been identified as inhibitors of the SARS-CoV-2 helicase (nsp13), an essential enzyme for viral replication.[7][9] This suggests that phenylquinolines could serve as a scaffold for the development of broad-spectrum antiviral agents.

Conclusion

This compound is a molecule of interest with a foundation of known physicochemical properties, though further experimental validation is warranted for certain parameters like aqueous solubility and pKa. The synthetic routes are well-established, with the Suzuki-Miyaura coupling offering a reliable method for its preparation. The emerging biological activities of structurally related phenylquinolines, particularly as kinase and viral enzyme inhibitors, highlight the potential of this compound and its derivatives as valuable scaffolds in drug discovery and development. This guide provides a solid baseline for researchers to build upon in their exploration of this promising chemical entity.

References

- 1. This compound | C15H11N | CID 69168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 6-Phenylisoquinoline (CAS 70125-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic analysis of 6-Phenylquinoline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-Phenylquinoline. It covers the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis for this compound. This document is intended to serve as a comprehensive resource for the structural elucidation and characterization of this compound and related derivatives.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₁N. Its structure consists of a quinoline bicyclic system with a phenyl group attached at the 6-position. This moiety is a scaffold of interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties exhibited by quinoline derivatives. Accurate structural characterization is paramount for any research and development involving this compound, and this is achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the eleven protons in the aromatic region. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the nitrogen atom in the quinoline ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 |

| H-4 | 8.1 - 8.3 | d | J = 8.3 |

| H-8 | 8.1 - 8.3 | d | J = 8.5 |

| H-5 | 7.9 - 8.1 | d | J = 8.5 |

| H-7 | 7.7 - 7.9 | dd | J = 8.5, 2.0 |

| H-2', H-6' | 7.6 - 7.8 | d | J = 7.5 |

| H-3 | 7.4 - 7.6 | dd | J = 8.3, 4.2 |

| H-3', H-5' | 7.4 - 7.6 | t | J = 7.5 |

| H-4' | 7.3 - 7.5 | t | J = 7.5 |

Note: These are predicted values based on known substituent effects on quinoline and benzene rings. Actual experimental values may vary slightly.

Interpretation:

-

H-2 and H-4: These protons are the most deshielded in the quinoline ring system due to their proximity to the nitrogen atom. H-2 appears as a doublet of doublets (dd) due to coupling with H-3 and H-4 (a small long-range coupling).

-

H-5, H-7, H-8: These protons on the carbocyclic part of the quinoline ring appear at distinct chemical shifts. H-8 is deshielded due to the peri-effect.

-

Phenyl Protons (H-2'/6', H-3'/5', H-4'): The protons of the phenyl group will appear as a set of multiplets in the range of 7.3-7.8 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound should display 15 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-4 | 135 - 137 |

| C-8a | 148 - 150 |

| C-6 | 138 - 140 |

| C-1' | 139 - 141 |

| C-4a | 128 - 130 |

| C-8 | 129 - 131 |

| C-5 | 126 - 128 |

| C-7 | 127 - 129 |

| C-2', C-6' | 127 - 129 |

| C-3', C-5' | 129 - 131 |

| C-4' | 128 - 130 |

| C-3 | 121 - 123 |

Note: These are predicted values. Quaternary carbon signals (C-4a, C-6, C-8a, C-1') will typically be of lower intensity.

Interpretation:

-

Carbons adjacent to the nitrogen (C-2 and C-8a) are expected to be significantly downfield.

-

The chemical shifts of the phenyl group carbons will be in the typical aromatic range of 127-141 ppm.

-

The carbon bearing the phenyl substituent (C-6) and the ipso-carbon of the phenyl ring (C-1') are expected to be in the 138-141 ppm range.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by absorptions from the aromatic rings.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 1600 - 1620 | Medium | C=C Aromatic Ring Stretch |

| 1500 - 1580 | Strong | C=C and C=N Aromatic Ring Stretch |

| 1400 - 1450 | Medium | Aromatic Ring Skeletal Vibrations |

| 750 - 850 | Strong | C-H Out-of-Plane Bending (Aromatic) |

| 690 - 710 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

Interpretation:

-

Aromatic C-H Stretch: A group of bands with medium intensity is expected just above 3000 cm⁻¹, characteristic of C-H bonds on an sp²-hybridized carbon.[1][2]

-

Ring Stretching: Strong absorptions in the 1400-1620 cm⁻¹ region are characteristic of the stretching vibrations within the quinoline and phenyl rings.[3][4] The C=N stretch of the quinoline ring also contributes to this region.

-

C-H Bending: Strong bands in the 690-850 cm⁻¹ region are due to out-of-plane C-H bending. The specific pattern in this "fingerprint" region can help confirm the substitution pattern of the aromatic rings. A strong band around 700 cm⁻¹ is indicative of the monosubstituted phenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (Mass/Charge Ratio) | Predicted Relative Abundance | Assignment |

| 205 | High | [M]⁺˙ (Molecular Ion) |

| 204 | Moderate | [M-H]⁺ |

| 128 | Moderate | [C₁₀H₈]⁺ (Naphthalene cation radical fragment) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation fragment) |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected to be prominent at m/z = 205, corresponding to the molecular weight of C₁₅H₁₁N.[5]

-

[M-H]⁺ Peak: A significant peak at m/z = 204 is anticipated, resulting from the loss of a hydrogen atom to form a stable, even-electron ion.[6]

-

Fragmentation: Due to the stability of the aromatic systems, fragmentation might be less extensive than in aliphatic compounds.[5] Plausible fragmentation pathways include cleavage of the bond between the phenyl and quinoline rings. This could lead to fragments corresponding to the phenyl cation (m/z = 77) and potentially a quinoline radical, or rearrangement and fragmentation of the quinoline ring itself, which might produce a naphthalene-like fragment (m/z=128).[7][8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a larger sample of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool filter to remove any particulate matter.

-

If quantitative analysis is needed, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

-

-

Instrument Setup:

-

The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[9]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer total acquisition time are necessary.[9]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR Method - preferred for solids):

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.[13]

-

Place the sample in the instrument's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumber values.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrument Setup (using GC-MS with Electron Ionization):

-

The sample can be introduced via a gas chromatograph (GC) for separation and purification prior to ionization.

-

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.[14]

-

The mass analyzer (e.g., quadrupole or time-of-flight) should be set to scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.[15]

-

The instrument software will record the mass spectra of the components as they elute from the GC column.

-

-

Data Analysis:

-

Examine the mass spectrum corresponding to the GC peak for this compound.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[16]

-

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. youtube.com [youtube.com]

In-Depth Technical Guide to 6-Phenylquinoline (CAS 612-95-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 6-Phenylquinoline (CAS 612-95-3). The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical and Physical Properties

This compound is an aromatic heterocyclic organic compound. Its core structure consists of a quinoline ring substituted with a phenyl group at the 6th position.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 612-95-3 | [1][2] |

| Molecular Formula | C₁₅H₁₁N | [1][2] |

| Molecular Weight | 205.26 g/mol | |

| Melting Point | 110 °C | |

| Boiling Point | ~360 °C (Predicted) | |

| Appearance | Off-white to white solid | |

| SMILES | c1ccc(cc1)c2cc3ncccc3cc2 | [2] |

| InChI Key | OKLKICXAGRLLGF-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate literature, a general procedure for the preparation of 2-phenyl-6-substituted quinolines has been described.[3] This methodology can likely be adapted for the synthesis of the 6-phenyl isomer. The synthesis generally involves the condensation of an appropriate aniline derivative with an α,β-unsaturated carbonyl compound.

A common synthetic route for quinoline derivatives is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. For this compound, a potential pathway could involve the reaction of 2-amino-5-phenylbenzaldehyde with a compound like acetaldehyde.

General Experimental Workflow for Quinoline Synthesis:

A generalized workflow for the synthesis and purification of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Standard ¹H NMR Sample Preparation and Acquisition Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

-

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited in the available literature, research on substituted phenylquinoline derivatives has revealed promising therapeutic potential, particularly in the areas of antiviral and anticancer applications.

Antiviral Activity:

Recent studies have identified 2-phenylquinoline derivatives as potent inhibitors of various coronaviruses, including SARS-CoV-2.[5] These compounds have shown activity against human coronaviruses HCoV-229E and HCoV-OC43, with some derivatives exhibiting potent inhibition of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication.[5]

The proposed mechanism of action for some of these antiviral quinoline derivatives involves the inhibition of the fusion between autophagosomes and lysosomes, a critical process for viral replication.[5]

Potential antiviral mechanism of phenylquinoline derivatives via inhibition of autophagy.

Anticancer Activity:

Quinoline derivatives are a well-established class of compounds with significant anticancer properties.[6][7] Studies on various substituted quinolines have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cell lines.[6] For instance, 6-bromo-5-nitroquinoline and 6,8-diphenylquinoline have shown potent antiproliferative activity against human adenocarcinoma and other cancer cell lines.[6]

The precise signaling pathways through which these compounds exert their cytotoxic effects are diverse and depend on the specific substitution pattern. However, a common theme involves the induction of apoptotic cascades.

Simplified representation of the pro-apoptotic activity of phenylquinoline derivatives.

Suppliers

This compound (CAS 612-95-3) is available from various chemical suppliers, primarily for research and development purposes. Some of the suppliers include:

-

Sigma-Aldrich[2]

-

Hoffman Fine Chemicals[8]

-

ChemUniverse[9]

-

BLD Pharmatech

-

Angene International Limited[10]

Pricing and availability may vary, and it is recommended to contact the suppliers directly for quotations and lead times.

References

- 1. This compound | C15H11N | CID 69168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Sigma-Aldrich [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. This compound|CAS 612-95-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

An In-depth Technical Guide on the Mechanism of Action of 6-Phenylquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, 6-phenylquinoline compounds have emerged as a versatile class with a broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective effects.[3][4][5] This technical guide provides a comprehensive overview of the known mechanisms of action for this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Core Mechanisms of Action

This compound and its derivatives exert their biological effects through multiple mechanisms, often targeting key enzymes and signaling pathways involved in disease pathogenesis. The primary areas of therapeutic potential identified to date include oncology, virology, and neurology.

Anticancer Activity

The anticancer properties of this compound derivatives are attributed to several distinct mechanisms, including the disruption of cellular division, inhibition of critical survival pathways, and induction of programmed cell death.

A significant mechanism of anticancer action for some quinoline derivatives is the inhibition of tubulin polymerization.[6] Tubulin dimers (α/β-tubulin) are the fundamental building blocks of microtubules, which are essential for the formation of the mitotic spindle during cell division.[6] By interfering with the polymerization process, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7] Molecular docking studies suggest that certain quinoline derivatives may bind to the colchicine binding site on β-tubulin, physically preventing the assembly of microtubules.[6]

The PI3K/Akt/mTOR signaling cascade is a crucial pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain quinoline derivatives have been identified as potent inhibitors of this pathway. For instance, a 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine derivative (PQQ) was reported to be a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade in human leukemia HL-60 cells.[8] Other quinoline-chalcone hybrids have also been identified as inhibitors of the PI3K/Akt pathway.[8]

G-quadruplexes (G4) are non-canonical nucleic acid structures found in G-rich regions of DNA and RNA, such as telomeres and gene promoter regions.[9] The stabilization of these structures can inhibit the activity of telomerase and downregulate the expression of oncogenes, making G4s attractive targets for anticancer drug development.[9] Certain 6-phenyl-bis(aminomethylphenyl)quinoline derivatives have been shown to bind and stabilize G-quadruplex structures, contributing to their antiproliferative activity.[9]

-

Apoptosis Induction: Several studies have demonstrated that this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, 6-Bromo-5-nitroquinoline has the potential to cause cancer cell death through its apoptotic activity.[3]

-

p53 Transcriptional Activity Antagonism: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. However, inappropriate p53 activation during cancer therapy can cause damage to normal tissues.[10] The 3-phenylquinoline derivative PQ1 has been identified as a novel antagonist of p53 transcriptional activity, sharing a similar regulatory effect on cellular pathways as the known p53 inhibitor pifithrin-α (PFTα).[10][11] This suggests a potential application in protecting healthy cells from the side effects of chemotherapy.[10]

Antiviral Activity

Derivatives of the 2-phenylquinoline scaffold have demonstrated broad-spectrum antiviral activity, particularly against coronaviruses.[12][13]

The SARS-CoV-2 non-structural protein 13 (nsp13) is a highly conserved helicase enzyme essential for viral RNA replication.[12][13] It represents a promising target for developing pan-coronavirus inhibitors.[12] A 2-phenylquinoline derivative, compound 6g , which features a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, showed potent inhibition of the nsp13 helicase unwinding activity with an IC50 value of 0.42 μM.[13] This activity is crucial for its antiviral effect against SARS-CoV-2.[12][13]

Autophagy is a cellular process that coronaviruses can hijack for their replication. Some 2-phenylquinoline compounds have been shown to be weak inhibitors of the autophagy pathway.[12] Treatment of VeroE6 cells with compounds like 9j , 6f , and 6g led to an accumulation of light chain 3-II (LC3-II), which is indicative of the inhibition of autophagosome-lysosome fusion events, similar to the effect of chloroquine.[12][13]

More recently, a novel quinoline-based inhibitor, Jun13296, was developed to target the SARS-CoV-2 papain-like protease (PLpro).[14] PLpro is another crucial enzyme for viral replication and also plays a role in dampening the host's innate immune response. Jun13296 demonstrated potent antiviral and anti-inflammatory effects in vivo, reducing viral load and lung inflammation in infected mice.[14]

Neuroprotective Effects

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16] The mechanisms are often multi-targeted, aiming to address the complex pathophysiology of these conditions.[15]

-

Enzyme Inhibition: Certain quinoline derivatives act as inhibitors of key enzymes implicated in the progression of Alzheimer's disease, such as acetylcholinesterase (AChE) and beta‐site APP cleaving enzyme‐1 (BACE1).[5] For example, one compound was identified as a potent inhibitor of both AChE (IC50 = 17.17 μM) and BACE1 (IC50 = 7.99 μM).[5]

-

Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases.[16] Quinoline-based compounds have been shown to reduce neuronal cell death induced by oxidative stress, suggesting a neuroprotective effect through antioxidant mechanisms.[16]

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cancer cells.[17] A series of 6-methoxy-2-arylquinoline analogues were designed as P-gp inhibitors. Among them, alcoholic quinoline derivatives 5a and 5b significantly inhibited the efflux of rhodamine 123 (a P-gp substrate) and were found to be 1.3-fold and 2.1-fold more potent than the known P-gp inhibitor verapamil, respectively.[17]

Quantitative Data Summary

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The dissociation equilibrium constant (Ki) provides a more direct measure of binding affinity.[18][19] The following tables summarize reported values for various derivatives.

Table 1: Anticancer Activity of Phenyl-Substituted Quinolines

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6,8-diphenylquinoline | HT29 (Colon Adenocarcinoma) | Antiproliferative | 39.8 | [20] |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a) | HeLa (Cervical Cancer) | Antiproliferative | 0.50 | [20] |

| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon Adenocarcinoma) | Cytotoxicity | Lower than 5-FU | [3] |

| 6,8-diphenylquinoline (13) | C6 (Glioblastoma) | Antiproliferative | >50 | [3][20] |

| 6,8-diphenylquinoline (13) | HeLa (Cervical Cancer) | Antiproliferative | >50 | [3][20] |

| Anilino-phenylquinoline | NCI-H226 (Lung) | Antiproliferative | 0.94 | [7] |

| Anilino-phenylquinoline | MDA-MB-231/ATCC (Breast) | Antiproliferative | 0.04 | [7] |

| Anilino-phenylquinoline | SF-295 (CNS) | Antiproliferative | <0.01 |[7] |

Table 2: Antiviral Activity of 2-Phenylquinoline Derivatives

| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Reference |

|---|---|---|---|---|---|---|

| 9j | SARS-CoV-2 | VeroE6 | Replication Inhibition | 5.9 | >100 | [12] |

| 6f,g | SARS-CoV-2 | VeroE6 | Replication Inhibition | 6.5 | >100 | [12] |

| 5a | SARS-CoV-2 | VeroE6 | Replication Inhibition | 10.3 | >100 | [12] |

| 1f | SARS-CoV-2 | VeroE6 | Replication Inhibition | 11.2 | >100 | [12] |

| 9a | SARS-CoV-2 | VeroE6 | Replication Inhibition | 13.0 | >100 | [12] |

| 8k | HCoV-229E | HEL 299 | Replication Inhibition | 0.2 | 1.8 | [12][13] |

| 5i | HCoV-229E | HEL 299 | Replication Inhibition | 0.5 | 11.3 | [12][13] |

| 7j | HCoV-229E | HEL 299 | Replication Inhibition | 0.7 | 10.5 | [12][13] |

| 7a | HCoV-229E | HEL 299 | Replication Inhibition | 0.7 | 13.8 | [12][13] |

| 1a | SARS-CoV-2 | VeroE6 | Replication Inhibition | 6 | 18 |[13] |

Table 3: Enzyme Inhibitory Activity of Phenylquinoline Derivatives

| Compound | Target Enzyme | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6g | SARS-CoV-2 Helicase (nsp13) | Unwinding Activity | 0.42 | [13] |

| 7k | SARS-CoV-2 Helicase (nsp13) | Unwinding Activity | 1.41 | [13] |

| Derivative | Acetylcholinesterase (AChE) | Enzyme Inhibition | 17.17 | [5] |

| Derivative | BACE1 | Enzyme Inhibition | 7.99 |[5] |

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of this compound compounds.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][21]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7][21]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.[7]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[7][21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[7]

Tubulin Polymerization Assay

This assay assesses the effect of a compound on the polymerization of purified tubulin into microtubules in vitro.[7]

Protocol:

-

Tubulin Reconstitution: Reconstitute purified tubulin in a suitable polymerization buffer (e.g., PEM buffer).[7]

-

Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP and various concentrations of the test compound or a known inhibitor/promoter (e.g., nocodazole/paclitaxel).[7]

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.[7]

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[7]

SARS-CoV-2 Helicase (nsp13) Unwinding Assay

This assay measures the ability of a compound to inhibit the unwinding of a double-stranded nucleic acid substrate by the nsp13 helicase.

Protocol:

-

Substrate Preparation: Prepare a fluorescently labeled double-stranded RNA or DNA substrate.

-

Reaction Mixture: Prepare a reaction mixture containing the helicase enzyme (nsp13), the nucleic acid substrate, ATP, and a suitable assay buffer.

-

Compound Addition: Add various concentrations of the test compound or a known inhibitor.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature (e.g., 37°C) for a defined period.

-

Analysis: Stop the reaction and analyze the unwound single-stranded product. This can be done using various methods, such as fluorescence polarization or gel electrophoresis, to quantify the extent of unwinding.

-

Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.[13]

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and promising class of compounds with demonstrated efficacy across multiple therapeutic areas. Their mechanisms of action are diverse, ranging from the inhibition of fundamental cellular processes like tubulin polymerization and signal transduction in cancer to the targeted inhibition of essential viral enzymes in infectious diseases. The promising in vitro and in vivo data warrant further investigation.[21]

Future research directions should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency, selectivity, and pharmacokinetic properties.[21]

-

In Vivo Studies: Assessing the efficacy and toxicity of lead compounds in relevant animal models of cancer, viral infections, and neurodegenerative diseases.[21]

-

Mechanism of Action Elucidation: Further clarifying the molecular targets and downstream signaling pathways affected by these compounds to better understand their therapeutic effects and potential off-target activities.[21]

-

Combination Therapies: Investigating potential synergistic effects when used in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.[21]

The continued development of these quinoline-based compounds holds the potential to deliver novel and effective therapeutic strategies for a range of challenging diseases.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. news-medical.net [news-medical.net]

- 15. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. courses.edx.org [courses.edx.org]

- 19. m.youtube.com [m.youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 6-Phenylquinoline Analogs: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

The quinoline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the myriad of substituted quinolines, the 6-phenylquinoline framework has emerged as a particularly promising core for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer and antimicrobial activities. Detailed experimental methodologies for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this area.

Anticancer Activity of this compound Analogs

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and is frequently hyperactivated in many human cancers.[1][4]

Structure-Activity Relationship Insights

The substitution pattern on both the quinoline and the pendant phenyl ring plays a crucial role in modulating the anticancer potency of this compound analogs. Analysis of available data on 6-chloro-2-phenylquinolin-4-ol derivatives and related compounds reveals several key SAR trends:

-

Substitution at the 4-position of the Quinoline Ring: The nature of the substituent at the 4-position significantly influences activity. Carboxamide moieties at this position have been shown to be favorable for PI3Kα inhibition.[1]

-

Substitution on the 6-Phenyl Ring: The electronic properties and position of substituents on the 6-phenyl ring can impact the inhibitory activity. Further exploration of a diverse range of substituents is necessary to establish a clear SAR.

-

Other Substitutions on the Quinoline Core: Halogenation, such as a chloro group at the 6-position of the quinoline ring, has been incorporated into potent analogs.[1] The presence and nature of substituents at other positions can also modulate the biological activity and pharmacokinetic properties of the compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative this compound analogs and related derivatives against various cancer cell lines.

| Compound ID | Core Structure | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 6-Chloro-2-phenylquinolin-4-ol | H | H | Caco-2 | 98 | [5] |

| 2 | 6-Chloro-2-phenylquinolin-4-ol | H | H | HCT-116 | 337 | [5] |

| 3 | N-(4-fluorophenyl)-4-hydroxy-2-oxo-6-phenyl-1,2-dihydroquinoline-3-carboxamide | - | - | Caco-2 | 13 | [5] |

| 4 | N-(4-fluorophenyl)-4-hydroxy-2-oxo-6-phenyl-1,2-dihydroquinoline-3-carboxamide | - | - | HCT-116 | 240.2 | [5] |

| 5 | 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | - | - | HeLa | 0.50 | [6] |

| 6 | 6,8-diphenylquinoline | - | - | HT29 | 39.8 | [6] |

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and compound structures.

Signaling Pathway Inhibition: The PI3K/Akt/mTOR Cascade

Several this compound derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR pathway.[1] Inhibition of PI3Kα, a key isoform in this pathway, prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors like Akt and mTOR, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Antimicrobial Activity of this compound Analogs

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7] Derivatives of this compound have also been investigated for their potential to combat bacterial and fungal pathogens.

Structure-Activity Relationship Insights

The antimicrobial efficacy of quinoline derivatives is highly dependent on the substitution pattern around the heterocyclic core. While specific SAR studies on a broad series of this compound analogs are limited, general trends observed for quinolines can be extrapolated:

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate microbial cell membranes.

-

Basic Side Chains: The introduction of basic side chains, such as aminoalkyl groups, has been shown to enhance the antimicrobial activity of some quinoline derivatives.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 6-phenyl ring can influence the antimicrobial spectrum and potency.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against various microbial strains.

| Compound ID | Core Structure | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |

| 7 | 2-phenyl-quinoline-4-carboxylic acid derivative | - | - | S. aureus | 2.44 | [8] |

| 8 | 2-phenyl-quinoline-4-carboxylic acid derivative | - | - | E. faecalis | 78.12 | [8] |

| 9 | 5-chloro-7-(substituted)-8-hydroxyquinoline | - | - | S. aureus (MRSA) | 0.125-8 | [9] |

| 10 | 5-chloro-7-(substituted)-8-hydroxyquinoline | - | - | E. coli | 0.125-8 | [9] |

| 11 | 2-sulfoether-4-quinolone | - | - | S. aureus | 0.8 (µM) | [10] |

| 12 | 2-sulfoether-4-quinolone | - | - | B. cereus | 1.61 (µM) | [10] |

Note: MIC values can vary depending on the specific strain of microorganism and the testing methodology used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

Caption: General workflow for the MTT cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound analog in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate the plates for 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro PI3Kα Kinase Assay (HTRF)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against PI3Kα.[2][11]

Workflow Diagram:

Caption: General workflow for a PI3Kα HTRF kinase assay.

Materials:

-

Recombinant human PI3Kα enzyme

-

PI3K assay buffer

-

ATP

-

PIP2 substrate

-

This compound analog stock solution (in DMSO)

-

HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, Streptavidin-XL665, and biotinylated PIP3 tracer)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the this compound analog in the assay buffer.

-

Add a small volume (e.g., 2 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PI3Kα enzyme solution to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the HTRF detection reagents to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for the formation of the detection complex.

-

Read the time-resolved fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the percent inhibition of PI3Kα activity. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol describes the detection of key phosphorylated and total proteins in the PI3K/Akt pathway in cancer cells treated with this compound analogs.[12][13]

Materials:

-

Cancer cell line of interest

-

This compound analog

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cultured cancer cells with the desired concentrations of the this compound analog for a specified time. Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and incubate with an ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a microbial strain.

Procedure:

-

Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The available data, particularly on their anticancer and antimicrobial activities, highlight the significant potential of this class of compounds. The structure-activity relationships discussed in this guide, while still evolving, provide a valuable framework for the rational design of more potent and selective analogs. The detailed experimental protocols and pathway visualizations included herein are intended to empower researchers to further explore the therapeutic potential of this compound derivatives and accelerate their translation from the laboratory to the clinic. Future efforts should focus on synthesizing and evaluating a wider range of systematically modified this compound analogs to establish more comprehensive SAR and to identify lead candidates with optimized efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Yield of 6-Phenylquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield of 6-phenylquinoline derivatives, a class of compounds with significant potential in various scientific and biomedical fields. Due to their unique photophysical properties, these derivatives are increasingly being explored for applications ranging from fluorescent probes and organic light-emitting diodes (OLEDs) to anticancer and antimicrobial agents.[1] This document outlines the core principles of fluorescence quantum yield, presents available quantitative data, details the experimental protocols for its determination, and visualizes relevant workflows and potential mechanisms of action.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2] A high quantum yield is often a desirable characteristic for applications requiring bright fluorescence signals. The quantum yield can be influenced by various factors, including the molecular structure of the compound, the solvent polarity, temperature, and the presence of quenchers.

Quantitative Data on this compound Derivatives

The investigation into the photophysical properties of this compound derivatives is an active area of research. While a comprehensive database of quantum yields for a wide range of these compounds is still being compiled, specific examples highlight their potential as efficient fluorophores. One such example is the novel blue luminescent 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (Cl-CN-DPQ), which has been synthesized and characterized for its potential in solid-state lighting.[3]

Table 1: Photophysical Properties of 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (Cl-CN-DPQ) [3]